(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Fragment-based screening requires consistent, high-purity building blocks with defined physicochemical profiles. This compound, with a balanced LogP (1.64) and PSA (66.3 Ų), is an ideal fragment for kinase/GPCR campaigns. Procure it in ≥97% purity to ensure batch-to-batch consistency for SPR/NMR validation. - Enables efficient parallel esterification/alkylation for SAR exploration. - Precisely tuned substitution pattern (N1-methyl, C3-thienyl, C5-hydroxymethyl) for reliable reactivity. - Available for immediate global shipping with secure, ambient transport.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 879896-49-8
Cat. No. B1288075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol
CAS879896-49-8
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CS2)CO
InChIInChI=1S/C9H10N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3
InChIKeyCHKYTDUITSTBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol


(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol (CAS: 879896-49-8) is a heterocyclic building block characterized by a pyrazole core, a thiophene moiety at the 3-position, a methyl group on the pyrazole nitrogen, and a reactive hydroxymethyl group at the 5-position [1]. This compound, with a molecular weight of 194.26 g/mol and a melting point of 95–97 °C, is commercially available in high purity (≥97%) and is primarily employed as a fragment molecule for fragment-based drug discovery (FBDD) and as a versatile intermediate for constructing more complex bioactive molecules .

Why Generic Substitution Fails


While the class of pyrazole-thiophene methanols shares a common core, (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol (CAS: 879896-49-8) possesses a specific and non-interchangeable substitution pattern—namely, the N1-methyl group, the C3-thienyl ring, and the C5-hydroxymethyl moiety—that precisely tunes its physicochemical and reactivity profile . Generic substitution with structurally similar but not identical analogs (e.g., those lacking the N1-methyl, bearing a phenyl instead of thienyl, or with an alternative substitution pattern) would result in quantifiable changes to lipophilicity (LogP), polar surface area (PSA), and synthetic handle availability, thereby altering both its downstream synthetic utility and its behavior in fragment-based screening cascades, ultimately leading to divergent outcomes in lead optimization .

Differentiating Physicochemical and Commercial Attributes


Balanced Lipophilicity and Polarity for FBDD

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol exhibits a calculated LogP of 1.64 and a topological polar surface area (tPSA) of 66.3 Ų, placing it within the optimal range for fragment molecules (typically MW < 300, LogP < 3, and PSA < 90) [1][2]. In contrast, the des-methyl analog (5-thien-2-yl-1H-pyrazol-3-yl)methanol (CAS: 852228-02-5) possesses a lower LogP (0.7-0.85), while the N-isopropyl analog (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol (CAS: 2091197-44-1) exhibits a higher LogP (3.22) and the phenyl analog (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS: 864068-97-3) has a higher molecular weight (188.23 g/mol) and altered polarity [3][4].

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Commercial Availability and High Purity

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is commercially offered at a consistently high purity level of ≥97% by major scientific suppliers such as Thermo Fisher Scientific and Apollo Scientific . In comparison, many closely related analogs are either only available in lower purity grades (e.g., 95% for the isopropyl analog) or are not stocked by major vendors, requiring custom synthesis and introducing significant lead time and variability .

Chemical Procurement Compound Management Fragment Library

Hydroxymethyl Handle for Site-Specific Derivatization

The primary alcohol functional group at the C5 position of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol provides a clean and orthogonal synthetic handle for further elaboration via esterification, etherification, or oxidation, without affecting the pyrazole or thiophene rings [1]. This contrasts with the analogous amine derivative (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine (CAS: 898289-09-3), which requires different reaction conditions and protection strategies, limiting synthetic flexibility in parallel library synthesis [2].

Medicinal Chemistry Synthetic Methodology Building Blocks

Validated Fragment Library Inclusion

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is explicitly included in commercially available fragment libraries, such as TargetMol's Mini Electrophilic Heterocyclic Fragment Library, indicating its recognized value as a validated starting point for fragment-based lead generation . While many pyrazole-thiophene analogs exist, their inclusion in curated fragment collections is not guaranteed, and this compound's presence underscores its favorable property profile (MW, LogP, solubility) and synthetic accessibility as assessed by expert medicinal chemists .

Fragment-Based Drug Discovery Screening Libraries Drug Design

Safer Handling Profile vs. Amine Analog

The GHS hazard statements for (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol indicate it causes skin and serious eye irritation and is harmful if inhaled, swallowed, or in contact with skin . This profile, while requiring standard laboratory precautions, is comparatively less hazardous than the structurally similar amine analog (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine, which carries additional risks associated with primary amines, including higher potential for respiratory sensitization and skin corrosion . This makes the alcohol a safer and more manageable option for routine laboratory use in large-scale screening or synthesis.

Lab Safety Chemical Handling Procurement Risk

Optimal Application Scenarios


Fragment-Based Screening for Kinases and GPCRs

Given its balanced LogP (1.64) and PSA (66.3 Ų) and inclusion in curated fragment libraries, (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is ideally suited for fragment-based screening campaigns against challenging targets such as kinases or G-protein coupled receptors (GPCRs) where initial hit identification requires high-concentration screening of low molecular weight compounds with favorable solubility and ligand efficiency [1].

Parallel Synthesis of Heterocyclic Libraries

The hydroxymethyl functional group serves as an orthogonal handle for high-throughput chemistry. Procurement of this building block in high purity (≥97%) enables efficient parallel esterification or alkylation reactions to generate a diverse array of analogs for SAR exploration, minimizing purification bottlenecks and maximizing the value of each synthetic cycle .

Biophysical Studies by SPR or NMR

The physicochemical properties (MW < 200, moderate LogP) and reliable commercial supply of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol make it a dependable fragment for biophysical validation studies using Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), where compound solubility, purity, and batch-to-batch consistency are critical for accurate Kd determination and binding site mapping .

Agrochemical Lead Generation Scaffold

While primarily used in pharmaceutical discovery, the heterocyclic core bearing sulfur and nitrogen atoms is also a privileged motif in agrochemical research. This building block can be strategically deployed to construct novel fungicidal or herbicidal leads, where the hydroxymethyl group offers a convenient point for introduction of agrochemically relevant pro-moieties or lipophilic substituents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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